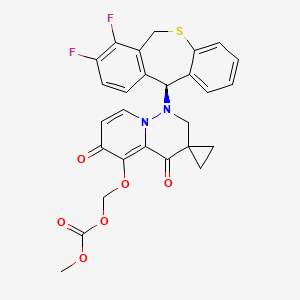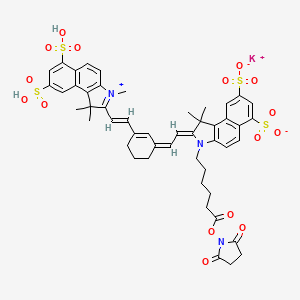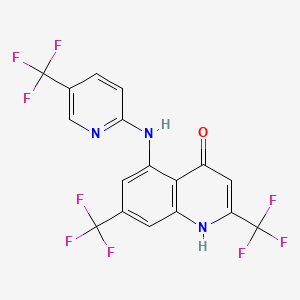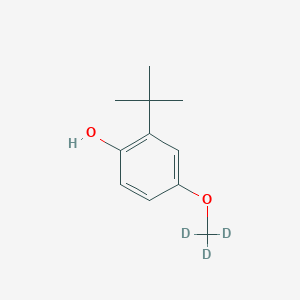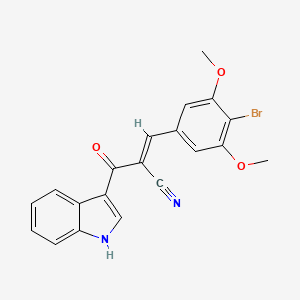
Anti-hyperglycemic agent-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Anti-hyperglycemic agent-1 involves several steps, including the preparation of key intermediates and the final compound. The synthetic route typically includes:
Chemical Resolution: This method involves the separation of enantiomers using a chiral resolving agent.
Asymmetric Hydrogenation: This method uses a chiral catalyst to produce optically pure compounds.
Industrial production methods focus on optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Anti-hyperglycemic agent-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Anti-hyperglycemic agent-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of Anti-hyperglycemic agent-1 involves the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose . By inhibiting this enzyme, the compound reduces the rate of glucose absorption in the intestines, leading to lower blood glucose levels. This mechanism is particularly beneficial for managing postprandial hyperglycemia in diabetic patients .
Comparaison Avec Des Composés Similaires
Anti-hyperglycemic agent-1 is unique due to its high potency and specificity for α-glucosidase inhibition. Similar compounds include:
Acarbose: Another α-glucosidase inhibitor used in the treatment of diabetes.
Miglitol: A similar compound with a different chemical structure but similar mechanism of action.
Voglibose: Another α-glucosidase inhibitor with a distinct structure and pharmacokinetic profile.
Compared to these compounds, this compound offers a higher potency and potentially fewer side effects, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C20H15BrN2O3 |
|---|---|
Poids moléculaire |
411.2 g/mol |
Nom IUPAC |
(E)-3-(4-bromo-3,5-dimethoxyphenyl)-2-(1H-indole-3-carbonyl)prop-2-enenitrile |
InChI |
InChI=1S/C20H15BrN2O3/c1-25-17-8-12(9-18(26-2)19(17)21)7-13(10-22)20(24)15-11-23-16-6-4-3-5-14(15)16/h3-9,11,23H,1-2H3/b13-7+ |
Clé InChI |
IYWSYRVXJAQEPA-NTUHNPAUSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1Br)OC)/C=C(\C#N)/C(=O)C2=CNC3=CC=CC=C32 |
SMILES canonique |
COC1=CC(=CC(=C1Br)OC)C=C(C#N)C(=O)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


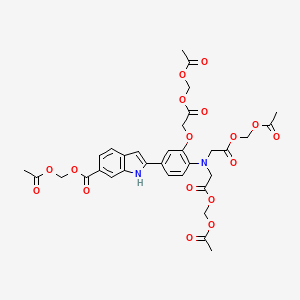

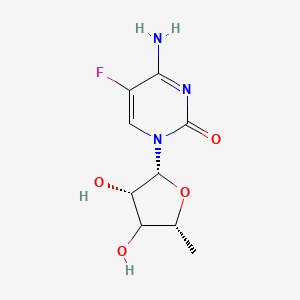
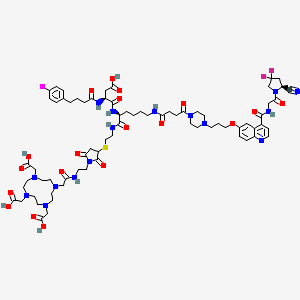
![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
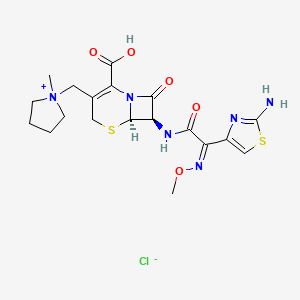
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
